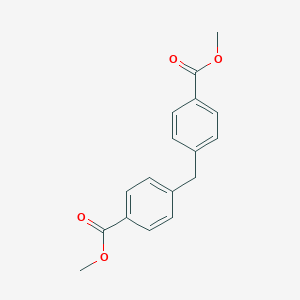

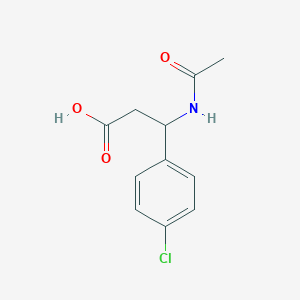

Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate

Übersicht

Beschreibung

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its sources or applications .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include retrosynthesis, which is the process of deconstructing the compound into simpler components .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography can be used to determine the molecular structure .Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with different reagents under various conditions .Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, solubility, and reactivity. These properties can be determined through various laboratory experiments .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Spectroscopy

- The crystal structure of a related compound, methyl (±)-threo-3-hydroxy-2,3-diphenylpropanoate, has been determined. It exhibits a trans conformation and is linked via weak intermolecular hydrogen bonds. The IR spectrum confirms the presence of this hydrogen bond, providing insights into its molecular interactions (Kolev et al., 1995).

Photophysical Properties

- A study on the photophysical properties of compounds with a similar structure, such as methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, reveals unique characteristics in luminescence properties depending on the substituted group. This has implications for the use of such compounds in photophysical applications (Kim et al., 2021).

Chemical Reactions and Synthesis

- Research on the reaction of 2-bromo- and 2,2-dibromo-3,4-bis(diphenylmethylene)cyclobutanone with alcoholic potassium hydroxide has led to the formation of related compounds. This reveals the reaction mechanisms and potential for synthesizing similar structures (Toda & Takehira, 1972).

- A study on palladium-catalyzed annulation of aryl-1,2-diols and propargylic carbonates provides insights into the synthesis process of related compounds, highlighting the importance of regioselectivity in cyclization reactions (Labrosse et al., 2003).

- Investigation into diphenylpropan-1,2-diols syringates from the roots of Erythrina variegata presents an unusual structure of similar compounds, indicating potential for diverse applications (Tanaka et al., 2002).

Photopolymerization

- A study on nitroxide-mediated photopolymerization introduces a compound with a structure related to methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate, which could be relevant in polymer chemistry (Guillaneuf et al., 2010).

Catalytic Studies

- Research into Mn(III)-Schiff Base-Dicyanamide complexes, which include similar compounds, has implications for catalytic behavior and peroxidase studies (Bermejo et al., 2017).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-20-16(19)15(18)17(21-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15,18H,1-2H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPLSLADXOJCBY-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442875 | |

| Record name | Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate | |

CAS RN |

177036-78-1 | |

| Record name | Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B174949.png)

![Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B174961.png)

![1,4-Bis[(2,5-dimethylphenyl)methyl]benzene](/img/structure/B174966.png)

![4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B174971.png)